molecular formula C22H27N3O3 B5985425 [2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid CAS No. 6068-08-2

[2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid

Cat. No.: B5985425
CAS No.: 6068-08-2
M. Wt: 381.5 g/mol
InChI Key: MJUYXQUWGROUCM-UHFFFAOYSA-N
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Description

[2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid, commonly known as DMXB-A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of acetylcholine receptor agonists and has been studied extensively for its effects on the nervous system.

Mechanism of Action

DMXB-A acts as an agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel found in the central and peripheral nervous systems. Activation of α7nAChR by DMXB-A leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in cognitive function, mood regulation, and pain perception.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, including increased levels of acetylcholine, dopamine, and serotonin in the brain. The compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

DMXB-A has advantages and limitations for lab experiments. The compound is relatively stable and can be synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, the compound has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for DMXB-A research. One area of interest is the development of more potent and selective α7nAChR agonists that can be used in the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of DMXB-A on cognitive function and behavior. Finally, the potential use of DMXB-A as a therapeutic agent for pain and inflammation requires further investigation.
Conclusion:
In conclusion, DMXB-A is a promising compound that has potential therapeutic applications in various neurological disorders. The compound acts as an agonist for the α7nAChR and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using DMXB-A in lab experiments, there are several future directions for research that could lead to the development of novel therapies for neurological disorders.

Synthesis Methods

DMXB-A can be synthesized using a multi-step process that involves the reaction of 4-(2,4-dimethylbenzyl)piperazine with 2-(4-chloromethylphenoxy)acetic acid. The resulting product is then treated with iminodiacetic acid to obtain DMXB-A. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further research.

Scientific Research Applications

DMXB-A has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to improve cognitive function, memory, and attention in animal models of these disorders. DMXB-A has also been studied for its potential use in the treatment of pain and inflammation.

Properties

IUPAC Name

2-[2-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-17-7-8-20(18(2)13-17)15-24-9-11-25(12-10-24)23-14-19-5-3-4-6-21(19)28-16-22(26)27/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUYXQUWGROUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362268
Record name 2-[2-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6068-08-2
Record name 2-[2-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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